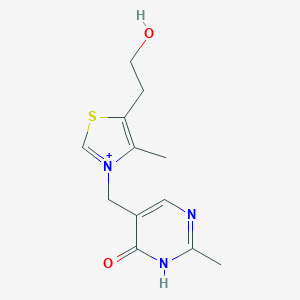

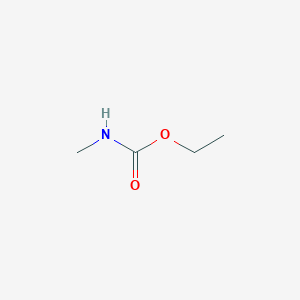

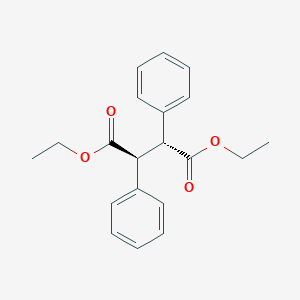

meso-2,3-Diphenyl-succinic acid diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of meso-2,3-Diphenyl-succinic acid diethyl ester has been explored through different methods, including oxidative coupling and electroreduction. Liu You-cheng et al. (1986) described the preparation of diethyl 2,3-dicyano-2,3-diphenylsuccinate, a related compound, using the oxidative coupling method, which resulted in meso- and racemic forms of the compound. Similarly, C. Luca, A. Inesi, and L. Rampazzo (1983) investigated the electroreduction of methyl 2-bromo-2-phenylpropanoate, leading to the formation of meso- and DL-diethyl 2,3-diphenylsuccinate among other products (Liu You-cheng et al., 1986); (C. Luca, A. Inesi, & L. Rampazzo, 1983).

Molecular Structure Analysis

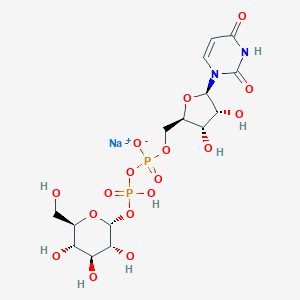

The molecular structure of meso-2,3-Diphenyl-succinic acid diethyl ester has been elucidated through X-ray crystallographic analysis. The studies highlight a significant bond lengthening of the central C—C bond, indicating steric hindrance and providing insights into the molecule's reactivity and polymerization potential (Liu You-cheng et al., 1986).

Chemical Reactions and Properties

Research has also focused on the chemical reactions involving meso-2,3-Diphenyl-succinic acid diethyl ester, such as its role as a polymerization initiator due to its facile dissociation into radicals. The compound's reactivity under different conditions, including electroreduction and oxidative coupling, has been studied to understand its potential in synthesizing polymers and other chemical entities (Liu You-cheng et al., 1986); (C. Luca, A. Inesi, & L. Rampazzo, 1983).

Physical Properties Analysis

The physical properties of meso-2,3-Diphenyl-succinic acid diethyl ester, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure, particularly the bond lengths and steric hindrance observed in the molecules (Liu You-cheng et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for the compound's use in chemical synthesis and material science. The studies have explored its electrochemical properties and the influence of molecular structure on its chemical behavior (C. Luca, A. Inesi, & L. Rampazzo, 1983).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : Meso-2,3-diphenyl-succinic acid diethyl ester is synthesized through various chemical reactions. For example, oxidative homocoupling of titanium(IV) enolates of 2-isothiocyanato-carboxylic esters results in the synthesis of related diesters, with a focus on chiral products (Cież, 2007).

- Application in Biorefineries : Levulinic acid, a molecule related to succinic acid derivatives, is upgraded to valuable chemicals and fuel additives, showing the potential for similar derivatives in this field (Pileidis & Titirici, 2016).

Catalysis and Polymer Research

- Catalytic Applications : The esterification of succinic acid with phenol using zeolite beta catalysts has been explored, highlighting the potential of similar diesters in catalysis (Le, Nishimura & Ebitani, 2019).

- Polyester Synthesis : Research on polymers containing mesogenic moieties separated by flexible spacers, including succinic acid derivatives, provides insights into the role of these compounds in polymer chemistry (Blumstein et al., 1982).

Environmental Applications

- Green Chemistry : The use of catalysts like D-Hβ in the esterification of Succinic acid with alcohols demonstrates the role of similar diesters in sustainable and environmentally-friendly chemical processes (Umrigar, Chakraborty & Parikh, 2022).

Miscellaneous Applications

- Electrochemical Studies : Studies on the electrochemical reduction of related esters provide insights into the electrochemical properties and potential applications of meso-2,3-diphenyl-succinic acid diethyl ester (de Luca, Inesi & Rampazzo, 1982).

Propriétés

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-2,3-Diphenyl-succinic acid diethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

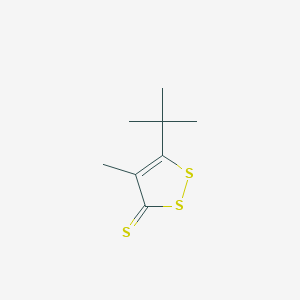

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)